3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(furan-2-ylmethyl)propanamide
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Overview
Description
3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(furan-2-ylmethyl)propanamide is a heterocyclic compound that features a 1,2,4-oxadiazole ring fused with a chlorophenyl group and a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(furan-2-ylmethyl)propanamide typically involves the following steps:
Formation of the 1,2,4-oxadiazole ring: This can be achieved through the cyclization of N-acylhydrazones, which are prepared by reacting hydrazides with carboxylic acids. Common reagents for this cyclization include dehydrating agents like phosphorus oxychloride (POCl₃) or sulfuric acid.
Attachment of the chlorophenyl group: The chlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a suitable chlorinated aromatic compound reacts with the oxadiazole intermediate.
Incorporation of the furan ring: The furan ring is typically introduced through a coupling reaction, such as a Suzuki or Heck coupling, using a furan boronic acid or furan halide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of automated purification systems.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,5-dione derivatives.
Reduction: Reduction reactions can target the oxadiazole ring, potentially converting it to a more saturated heterocyclic system.
Substitution: The chlorophenyl group can participate in various substitution reactions, such as nucleophilic aromatic substitution, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Furan-2,5-dione derivatives.
Reduction: Saturated heterocyclic compounds.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In organic synthesis, this compound can serve as a building block for the construction of more complex molecules. Its unique structure allows for diverse functionalization, making it valuable in the synthesis of novel materials and catalysts.
Biology
The compound’s heterocyclic nature and the presence of the oxadiazole ring make it a candidate for biological activity screening. It may exhibit antimicrobial, antifungal, or anticancer properties, which are common among oxadiazole derivatives .
Medicine
In medicinal chemistry, this compound could be explored for its potential as a drug candidate. The oxadiazole ring is known for its bioactivity, and the compound could be tested for various therapeutic effects, including anti-inflammatory and analgesic properties .
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its stability and reactivity. It may also find applications in the production of agrochemicals or pharmaceuticals.
Mechanism of Action
The mechanism of action for this compound would depend on its specific application. In a biological context, it might interact with enzymes or receptors, inhibiting or modulating their activity. The oxadiazole ring can act as a bioisostere for amides or esters, potentially interfering with biological pathways involving these functional groups .
Comparison with Similar Compounds
Similar Compounds
1,3,4-Oxadiazole derivatives: These compounds share the oxadiazole ring and exhibit similar biological activities.
Furan derivatives: Compounds containing the furan ring are known for their aromaticity and reactivity.
Chlorophenyl derivatives: These compounds are often used in pharmaceuticals and agrochemicals due to their stability and bioactivity.
Uniqueness
The uniqueness of 3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(furan-2-ylmethyl)propanamide lies in its combination of the oxadiazole ring, chlorophenyl group, and furan ring. This combination provides a unique set of chemical properties and potential biological activities that are not commonly found in other compounds.
Properties
IUPAC Name |
3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(furan-2-ylmethyl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3O3/c17-12-5-3-11(4-6-12)16-19-15(23-20-16)8-7-14(21)18-10-13-2-1-9-22-13/h1-6,9H,7-8,10H2,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJXXYZSHMZZBCR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNC(=O)CCC2=NC(=NO2)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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